molecular formula C17H24N2O4 B2506181 Boc-Ala[3-(1-THQ)]-OH CAS No. 2389078-14-0

Boc-Ala[3-(1-THQ)]-OH

Cat. No.: B2506181
CAS No.: 2389078-14-0
M. Wt: 320.389
InChI Key: NQUHEMUGGSZCPY-ZDUSSCGKSA-N
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Description

Boc-Ala[3-(1-THQ)]-OH, also known as N-tert-butoxycarbonyl-L-alanine-[3-(1-tetrahydroquinoline)]-OH, is a compound used in peptide synthesis. It is a derivative of alanine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala[3-(1-THQ)]-OH typically involves the protection of the amino group of alanine with a Boc group. The process begins with the reaction of L-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, often with the addition of an organic solvent like tetrahydrofuran (THF) to enhance solubility. The reaction mixture is stirred at room temperature until the Boc-protected alanine is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient stirring mechanisms to ensure uniform mixing. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.

Mechanism of Action

The mechanism of action of Boc-Ala[3-(1-THQ)]-OH involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules .

Properties

IUPAC Name

(2S)-3-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)11-19-10-6-8-12-7-4-5-9-14(12)19/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUHEMUGGSZCPY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN1CCCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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